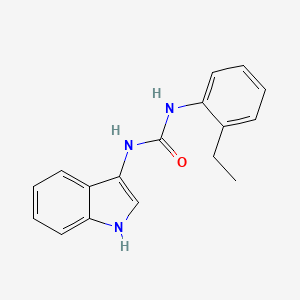
1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea” is a urea derivative that contains an ethylphenyl group and an indolyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The indole group is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a urea core, with an ethylphenyl group attached to one nitrogen atom and an indolyl group attached to the other .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, depending on the specific substituents present . For example, they can undergo hydrolysis to form amines and isocyanic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Urea derivatives are typically solid at room temperature and are often soluble in organic solvents .科学的研究の応用
Crystal Structure and Biological Activity
The crystal structure of a related compound, 1-[1-(2-hydroxyphenyl)ethylideneamino]-3-(1H-indol-3-ylmethyleneamino)urea, shows a planar indole component twisted with respect to the molecule, involved in both intramolecular and intermolecular hydrogen bonds, indicating potential for biological activity exploration (S. M. Saharin et al., 2008).
Synthetic Methodologies
The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for synthesizing ureas demonstrates a one-pot method for converting carboxylic acids to ureas, highlighting an environmentally friendly and cost-effective approach (Kishore Thalluri et al., 2014).
Antitumor Activities
A study on 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea's structure and antitumor activity emphasizes its potential in CDK4 target inhibition, supported by MTT assay and docking studies (Ch Hu et al., 2018).
Interaction with Fluoride
Research on 1,3-bis(4-nitrophenyl)urea interacting with oxoanions and inducing urea deprotonation by fluoride ion showcases the compound's chemical behavior, useful in understanding hydrogen bonding and proton transfer mechanisms (M. Boiocchi et al., 2004).
Catalysis
The development of a Zr(IV)-based UiO-67 metal-organic framework with urea-functionalized linkers for catalysis illustrates the utility of urea derivatives in enhancing chemical reactions, particularly in Friedel-Crafts alkylation (Aniruddha Das et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-12-7-3-5-9-14(12)19-17(21)20-16-11-18-15-10-6-4-8-13(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIVRIYUBIFCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)

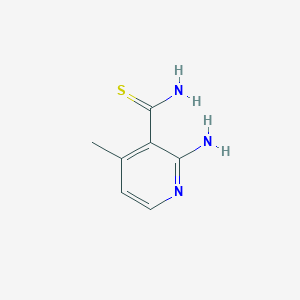

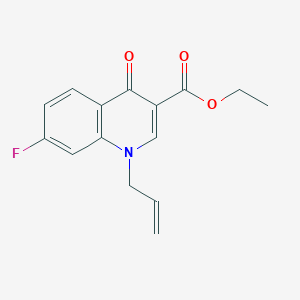
![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)
![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)
![5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2825295.png)
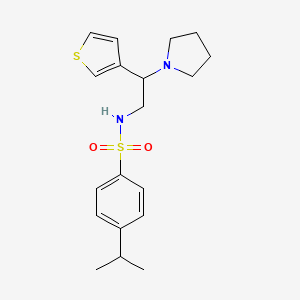
![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)
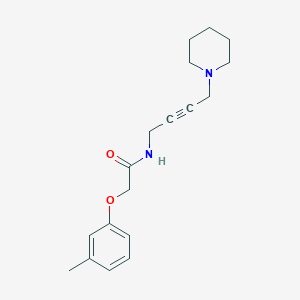
phenyl]methyl})amine](/img/structure/B2825303.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)